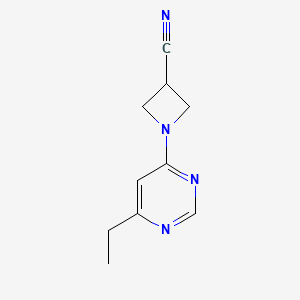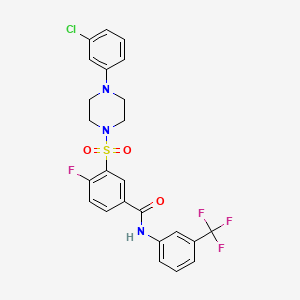
3-((4-(3-クロロフェニル)ピペラジン-1-イル)スルホニル)-4-フルオロ-N-(3-(トリフルオロメチル)フェニル)ベンザミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a sulfonyl group, and multiple halogenated aromatic rings, which contribute to its unique chemical properties and potential biological activities.
科学的研究の応用
3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide has several scientific research applications, including:
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide typically involves multiple steps, including the formation of the piperazine ring, sulfonylation, and subsequent coupling with the fluorinated benzamide moiety. Common synthetic routes include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring.
Ugi reaction: A multicomponent reaction that can be used to form the piperazine ring.
Ring opening of aziridines: This method involves the reaction of aziridines with N-nucleophiles to form the piperazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Halogenated aromatic rings in the compound can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic rings.
作用機序
The mechanism of action of 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol hydrochloride: This compound is a selective antagonist for serotonin receptors and exhibits different biological activities compared to 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide.
Indole derivatives: Compounds such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide exhibit anti-inflammatory and analgesic activities.
特性
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClF4N3O3S/c25-18-4-2-6-20(15-18)31-9-11-32(12-10-31)36(34,35)22-13-16(7-8-21(22)26)23(33)30-19-5-1-3-17(14-19)24(27,28)29/h1-8,13-15H,9-12H2,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRJKCBKRHWHCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)C3=C(C=CC(=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClF4N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Pyridin-2-yl(spiro[chroman-2,4'-piperidin]-1'-yl)methanone](/img/structure/B2560576.png)
![(4-chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B2560579.png)
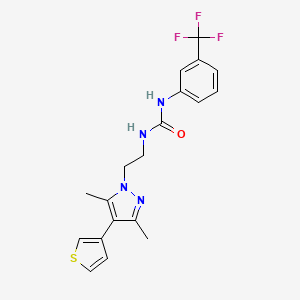
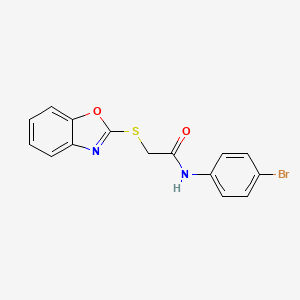
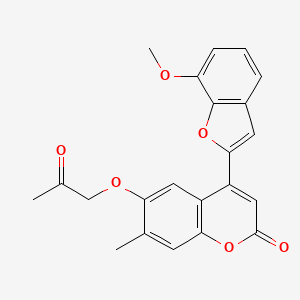
![dimethyl 1-[2-(2,4-dimethylphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2560585.png)
![4-[(3,4-Dichlorophenyl)methyl]thiomorpholine-3,5-dione](/img/structure/B2560586.png)
![2-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2560587.png)
![[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2560588.png)
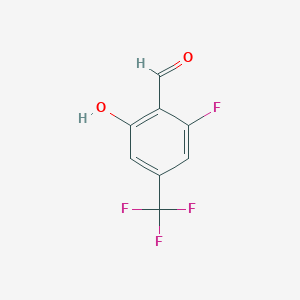
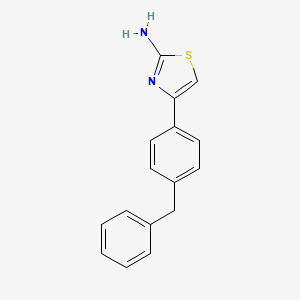
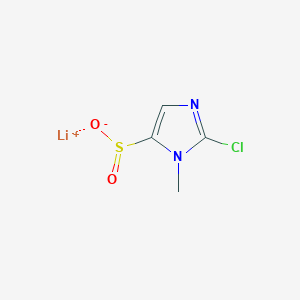
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2560594.png)
